3-Demethylhimbacine

Descripción

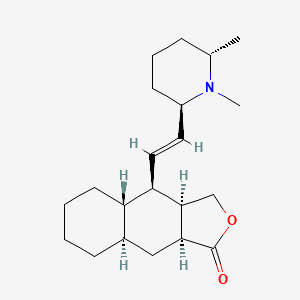

3-Demethylhimbacine (3-Norhimbacine) is a structural analog of the natural alkaloid himbacine, which is derived from the bark of Galbulimima species. The compound is characterized by the absence of a methyl group at the C3 position of the parent himbacine structure (Figure 1). This modification significantly alters its pharmacological profile, particularly its selectivity and potency as a muscarinic receptor antagonist.

Himbacine itself is known for its antagonistic activity at muscarinic M2 receptors, which are critical in regulating cardiac and neuronal functions .

Propiedades

Fórmula molecular |

C21H33NO2 |

|---|---|

Peso molecular |

331.5 g/mol |

Nombre IUPAC |

(3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H33NO2/c1-14-6-5-8-16(22(14)2)10-11-18-17-9-4-3-7-15(17)12-19-20(18)13-24-21(19)23/h10-11,14-20H,3-9,12-13H2,1-2H3/b11-10+/t14-,15+,16+,17-,18+,19-,20+/m0/s1 |

Clave InChI |

MYEVCMOLMLFGOC-QQZNOUBOSA-N |

SMILES isomérico |

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2COC4=O |

SMILES canónico |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2COC4=O |

Sinónimos |

3-demethylhimbacine 3-norhimbacine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

- Himbacine : The parent compound with a methyl group at C3.

- 3-Demethylhimbacine : Lacks the C3 methyl group.

- C4-Epimer of this compound : A stereoisomer with inverted configuration at C4.

Table 1: Structural and Pharmacological Comparison

Pharmacological Insights from Enantiomeric Studies

Takadoi et al. (2002) synthesized enantiomeric pairs of this compound and its C4-epimer to evaluate their muscarinic M2 antagonistic activity . Key findings include:

- Enantioselectivity : The (R)-enantiomer of this compound demonstrated higher M2 receptor binding affinity than the (S)-enantiomer.

- C4 Epimerization : Inversion at C4 reduced potency by ~50%, highlighting the importance of stereochemistry in receptor interaction.

- Comparative Efficacy: this compound retained comparable M2 antagonism to himbacine but with enhanced selectivity, suggesting reduced interference with non-target muscarinic subtypes (e.g., M1, M3).

Mechanistic Implications

The absence of the C3 methyl group in this compound likely enhances its ability to penetrate hydrophobic binding pockets in the M2 receptor. In contrast, himbacine’s bulkier C3 methyl group may contribute to its broader but less selective activity. The C4-epimer’s reduced efficacy underscores the necessity of precise spatial alignment for receptor engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.